Etiocholanediol

Vue d'ensemble

Description

Il est formé à partir de la 5β-dihydrotestostérone après la 5β-réduction de la testostérone et est ensuite transformé en étiocholanolone . Ce composé fait partie de la famille des stéroïdes étiocholane (5β-androstane) et joue un rôle important dans divers processus biologiques.

Applications De Recherche Scientifique

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Pharmacological Applications

- Cardiovascular Health :

- Cancer Research :

- Dermatological Applications :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of etiocolandiol revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The results suggest its potential use as a natural preservative or therapeutic agent against infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that etiocolandiol reduced the expression of cyclooxygenase-2 (COX-2) in human fibroblast cells exposed to inflammatory stimuli. This finding supports its application in formulations targeting inflammatory skin diseases.

Case Study 3: Antioxidant Activity Assessment

A comparative analysis using DPPH radical scavenging assays showed that etiocolandiol exhibited higher antioxidant capacity than some commonly used antioxidants like ascorbic acid, indicating its potential utility in food preservation and health supplements.

Mécanisme D'action

Etiocholanediol, also known as 3alpha,17beta-Dihydroxyetiocholane, ETIOCHOLANDIOL, or 5beta-Androstane-3alpha,17beta-diol, is a naturally occurring etiocholane (5β-androstane) steroid and an endogenous metabolite of testosterone .

Target of Action

This compound is primarily targeted towards the androgen receptors in the body, as it is a metabolite of testosterone . The androgen receptors play a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

The compound interacts with its targets by binding to the androgen receptors. This binding can lead to a series of changes in the body, primarily related to the expression of genes associated with male sexual characteristics .

Biochemical Pathways

This compound is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone . This transformation is part of the larger steroid hormone biosynthesis pathway, which plays a critical role in the development and functioning of several physiological systems.

Result of Action

The binding of this compound to androgen receptors can lead to a variety of molecular and cellular effects. These include the regulation of gene expression, which can influence a range of physiological processes, from the development of male sexual characteristics to the maintenance of muscle and bone mass .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the presence of other hormones, the expression levels of androgen receptors, and the individual’s overall health status. Additionally, factors such as age, diet, and lifestyle may also impact the action of this compound .

Analyse Biochimique

Cellular Effects

The cellular effects of Etiocholanediol are not well studied. It is known that it is an endogenous metabolite of testosterone , suggesting that it may play a role in processes regulated by testosterone, such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a metabolite of testosterone , suggesting that it may exert its effects at the molecular level through mechanisms related to testosterone. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of testosterone . It is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'étiocholandiol peut être synthétisé par la réduction de la testostérone. Le processus implique la 5β-réduction de la testostérone pour former la 5β-dihydrotestostérone, qui est ensuite réduite en étiocholandiol . Les conditions réactionnelles impliquent généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) dans des conditions contrôlées de température et de pH.

Méthodes de production industrielle

La production industrielle de l'étiocholandiol implique une synthèse à grande échelle utilisant des méthodes de réduction similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour s'assurer que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

L'étiocholandiol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'étiocholanolone.

Réduction : Une réduction supplémentaire peut conduire à la formation d'autres diols.

Substitution : Il peut subir des réactions de substitution au niveau des groupes hydroxyle.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Étiocholanolone.

Réduction : Divers diols en fonction du degré de réduction.

Substitution : Dérivés d'étiocholandiol substitués.

Applications de la recherche scientifique

L'étiocholandiol a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie stéroïdienne et pour l'étude du métabolisme des stéroïdes.

Biologie : Il sert de biomarqueur pour certains troubles métaboliques et est étudié pour son rôle dans diverses voies biologiques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle dans la thérapie de remplacement hormonal.

Mécanisme d'action

L'étiocholandiol exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il est connu pour se lier aux récepteurs des androgènes, influençant l'expression génétique et la synthèse protéique. Cette interaction joue un rôle crucial dans la régulation de divers processus physiologiques, y compris la croissance musculaire, la réponse immunitaire et le métabolisme .

Comparaison Avec Des Composés Similaires

Composés similaires

3β-Étiocholandiol : Un autre isomère de l'étiocholandiol avec des propriétés similaires mais des activités biologiques différentes.

Androstanediol : Un composé apparenté avec une structure similaire mais des voies métaboliques différentes.

Androstenediol : Un autre stéroïde avec des fonctions similaires mais des propriétés chimiques distinctes.

Unicité

L'étiocholandiol est unique en raison de sa voie de formation spécifique à partir de la testostérone et de son rôle distinct dans le métabolisme des stéroïdes. Sa capacité à subir diverses réactions chimiques et ses applications dans plusieurs domaines en font un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

Etiocholandiol, also known as 5beta-androstane-3alpha,17beta-diol, is a steroid compound that serves as a significant intermediate in the biosynthesis of androgens. It is derived from the metabolism of dehydroepiandrosterone (DHEA) and is involved in various biological processes, including hormone regulation and metabolism. This article explores the biological activity of etiocholandiol, detailing its mechanisms, effects, and related research findings.

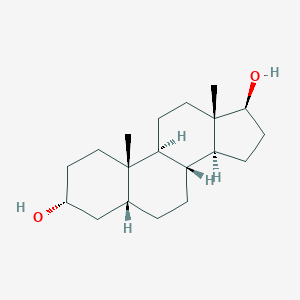

Chemical Structure and Isomerism

Etiocholandiol exists in two isomeric forms: 3α-etiocholandiol and 3β-etiocholandiol . Both isomers are endogenous steroids that exhibit distinct biological activities. The structural features of these compounds contribute to their unique interactions within biological systems.

Structural Comparison

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Dehydroepiandrosterone | Precursor to etiocholandiol | Major adrenal androgen involved in steroidogenesis |

| Androsterone | 17-ketosteroid | Active metabolite with significant androgenic effects |

| Testosterone | 17β-hydroxyandrost-4-en-3-one | Primary male sex hormone influencing secondary traits |

| Pregnanediol | Metabolite of progesterone | Involved in pregnancy maintenance |

| 11-Ketoetiocholanolone | Oxidized form of etiocholandiol | Exhibits distinct biological activities |

Hormonal Regulation

Etiocholandiol plays a crucial role in the regulation of hormones, particularly in the hypothalamic-pituitary-gonadal (HPG) axis. Research indicates that it may influence the secretion of gonadotropins and sex hormones, thereby impacting reproductive health and function. For instance, studies have shown that alterations in etiocholandiol levels can affect testosterone production and overall endocrine balance .

Effects on Hemoglobin Synthesis

Recent studies have highlighted etiocholandiol's potential to stimulate hemoglobin synthesis. In vitro experiments demonstrated that certain steroid metabolites, including etiocholandiol, can enhance porphyrin biosynthesis in liver cells, suggesting a role in erythropoiesis . This activity may have implications for conditions characterized by anemia or impaired erythropoiesis.

Influence on Metabolism

Etiocholandiol has been implicated in various metabolic processes beyond its hormonal functions. It has been shown to affect lipid metabolism and may play a role in modulating insulin sensitivity. These effects are particularly relevant for understanding metabolic disorders such as obesity and type 2 diabetes .

Study on Hemoglobin Induction

A pivotal study published in Proceedings of the National Academy of Sciences demonstrated that steroid metabolites could stimulate hemoglobin formation directly. The researchers found that etiocholandiol significantly increased porphyrin levels in chick embryo liver cells, indicating its potential therapeutic applications for anemia .

Investigation into Metabolic Effects

Another study explored the impact of etiocholandiol on metabolic pathways in bovine uterine endometrium. The findings suggested that neutral steroid reduction might affect reproductive efficiency and overall metabolic health, highlighting the compound's broader physiological relevance .

Propriétés

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-GCXXXECGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017857 | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1851-23-6 | |

| Record name | 5β-Androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.